molecular formula C16H17NO3 B1609894 (S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid CAS No. 212556-04-2

(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid

Cat. No.: B1609894
CAS No.: 212556-04-2
M. Wt: 271.31 g/mol
InChI Key: AUSXHLAOQYCBAR-NSHDSACASA-N
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Description

(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Root-Promoting Activities

(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid and its derivatives have been identified as a new category of root-promoting substances. These compounds do not exhibit auxin-like activities such as stem elongation and leaf epinasty. In studies, derivatives of this compound, specifically N-[2-(1-naphthyl)ethyl]succinamic acid, demonstrated root-promoting activity equivalent to other compounds in the same category. This finding is crucial for agricultural research, especially in enhancing root development without the typical side effects of auxin-like substances (Itagaki et al., 2003).

Optical Resolution in Chemistry

This compound has been used in the optical resolution of racemic mixtures, particularly in the resolution of 1-(1-naphthyl)ethylamine. The resolving agents derived from this compound, such as its oxalic, malonic, and succinic acid derivatives, have shown effectiveness in separating enantiomers. This application is significant in the field of stereochemistry, where the separation of enantiomers is crucial for the synthesis and study of chirally pure compounds (Bereczki et al., 2009).

Synthesis of Complex Organic Molecules

The compound has been utilized in the synthesis of complex organic molecules. For instance, its derivatives have been used in the synthesis of novel compounds like 5,6-Dihydro-4H-benz[de]anthracene. Such applications demonstrate the versatility of this compound in organic chemistry, particularly in facilitating complex synthesis reactions (Rahman et al., 1972).

Development of Fluorescent Probes

Derivatives of this compound have been synthesized for use as fluorescent probes. These probes are designed for specific applications like the detection of β-amyloids, which is critical in the diagnosis and study of Alzheimer’s disease. The specific optical properties of these derivatives make them suitable for use in biomedical imaging and diagnostics (Fa et al., 2015).

Chiral Recognition and Separation

Compounds based on (S)-(-)-N-[1-(1-Naphthylethyl]succinamic acid have shown excellent chiral recognition abilities, particularly in the formation of diastereomeric salts with various 1-arylethylamine derivatives. This property is vital in the field of chiral chemistry, where enantioselective separation and identification are crucial for the synthesis of optically active compounds (Kobayashi et al., 2006).

Analytical Applications

The compound and its derivatives have been employed in analytical chemistry for the quantification of sugars on thin-layer plates. For example, N-(1-Naphthyl)ethylenediamine dihydrochloride, a derivative, has been used as a reagent for determining sugars, showcasing its utility in analytical methodologies (Bounias, 1980).

Template-Controlled Synthesis

Derivatives of this compound have been applied in template-controlled synthesis. This approach is used to direct reactivity within molecular assemblies in the solid state, which is essential for the development of new materials and complex molecular systems (Papaefstathiou et al., 2001).

Properties

IUPAC Name

4-[[(1S)-1-naphthalen-1-ylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXHLAOQYCBAR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443503
Record name (S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212556-04-2
Record name (S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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